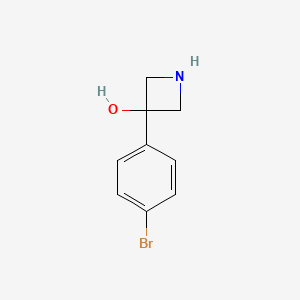

3-(4-Bromophenyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

3-(4-bromophenyl)azetidin-3-ol |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2 |

InChI Key |

RAXRSTOKCITCSP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=CC=C(C=C2)Br)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 3 4 Bromophenyl Azetidin 3 Ol

Reactivity and Chemical Behavior of the Azetidine (B1206935) Ring System

The significant ring strain of approximately 25.4 kcal/mol inherent in the azetidine ring is a primary driver of its reactivity. rsc.org This strain, intermediate between that of the more labile aziridines and the more stable pyrrolidines, allows for controlled ring-opening and expansion reactions under specific conditions. rsc.orgrsc.org

Nucleophilic Ring-Opening Reactions and Derived Products

The azetidine ring in compounds like 3-(4-bromophenyl)azetidin-3-ol is susceptible to nucleophilic attack, particularly after activation of the nitrogen atom. This process typically leads to the formation of functionalized γ-amino alcohols. The regioselectivity of the ring-opening is influenced by the nature of the substituents on the azetidine ring and the nucleophile employed. magtech.com.cn

Treatment of enantiopure azetidinium salts with various nucleophiles, such as azide (B81097) anions, benzylamine, acetate (B1210297) anions, or alkoxides, has been shown to yield a variety of ring-opened products. organic-chemistry.org These reactions provide insight into the regioselective nature of the ring-opening process, which is a crucial consideration in synthetic design. magtech.com.cnorganic-chemistry.org The products of these reactions, 1,3-amino alcohols and their derivatives, are valuable intermediates in the synthesis of natural products and pharmaceuticals. nih.govorganic-chemistry.orggaylordchemical.comresearchgate.net

A general representation of this transformation is the reaction of an N-activated 3-aryl-3-hydroxyazetidine with a nucleophile, resulting in the corresponding γ-amino alcohol.

| Precursor | Nucleophile | Product |

| N-Activated this compound | Azide (N₃⁻) | 1-Azido-3-(4-bromophenyl)-3-hydroxy-propan-2-amine derivative |

| N-Activated this compound | Benzylamine | 1-(Benzylamino)-3-(4-bromophenyl)-3-hydroxy-propan-2-amine derivative |

| N-Activated this compound | Acetate (AcO⁻) | 1-Acetoxy-3-(4-bromophenyl)-3-hydroxy-propan-2-amine derivative |

Ring-Expansion Reactions Leading to Larger Heterocycles

The strain within the azetidine ring can also be harnessed to drive ring-expansion reactions, leading to the formation of larger, more stable heterocyclic systems. For instance, 3-hydroxyazetidines can undergo a novel rearrangement sequence initiated by a Ritter-type reaction to furnish highly substituted 2-oxazolines in high yields. nih.govacs.org This transformation represents a valuable method for converting the strained four-membered ring into a five-membered heterocyclic system.

Furthermore, the strategic combination of photochemical cyclization to form azetidinols followed by a strain-release ring-opening has been explored for the synthesis of complex molecules like aminodioxolanes. nih.govresearchgate.net This "build and release" approach highlights the synthetic utility of the stored energy within the strained azetidine ring. nih.govresearchgate.net

Chemical Modifications Involving the C3-Hydroxyl Functionality

The tertiary hydroxyl group at the C3 position of this compound offers another site for chemical modification, allowing for changes in oxidation state and the introduction of new functional groups through substitution reactions.

Oxidation Reactions to Form Azetidin-3-ones

The tertiary alcohol can be oxidized to the corresponding ketone, an azetidin-3-one (B1332698). Azetidin-3-ones are versatile synthetic intermediates, although their synthesis can be challenging due to the potential for competing reactions. nih.gov Methods for the synthesis of azetidin-3-ones include the metal-catalyzed decomposition of α-amino-α′-diazo ketones and oxidative amination of allenes. nih.govnih.govacs.org These compounds serve as precursors for a variety of functionalized azetidines. researchgate.net

Nucleophilic Displacement or Activation of the Hydroxyl Group

The hydroxyl group can be converted into a better leaving group, facilitating its displacement by a range of nucleophiles. For example, 3-aryl-3-sulfanyl azetidines can be synthesized directly from azetidin-3-ols via a mild iron-catalyzed thiol alkylation. acs.org This reaction proceeds through an azetidine carbocation intermediate and is particularly effective for azetidinols bearing electron-donating aromatic groups. acs.org The N-carboxybenzyl protecting group is often essential for good reactivity in this transformation. acs.org

Synthetic Transformations at the Bromophenyl Moiety

The bromophenyl group of this compound is a key handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for the derivatization of aryl halides. researchmap.jplibretexts.orgnih.govwikipedia.orgacsgcipr.orgorganic-chemistry.orgorganic-chemistry.orgcommonorganicchemistry.comresearchgate.netscispace.comorganic-chemistry.orgyoutube.comyoutube.comnih.gov The bromophenyl moiety of the title compound can readily participate in these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgyoutube.comnih.gov This allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the para position of the phenyl ring.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylated alkyne. researchmap.jporganic-chemistry.orgresearchgate.netscispace.com This transformation is a reliable method for constructing sp²-sp carbon-carbon bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgacsgcipr.orgorganic-chemistry.orgyoutube.com This provides a direct route to a variety of N-arylated azetidinol (B8437883) derivatives.

The following table summarizes the potential products from these cross-coupling reactions starting from this compound.

| Reaction | Coupling Partner | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | 3-(4-Arylphenyl)azetidin-3-ol |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 3-(4-(Alkynyl)phenyl)azetidin-3-ol |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 3-(4-(Dialkylamino)phenyl)azetidin-3-ol |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atom on the phenyl ring of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the context of this compound, this reaction allows for the substitution of the bromine atom with various aryl, heteroaryl, or vinyl groups. For the reaction to proceed efficiently, protection of the azetidine nitrogen is typically required to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. The general scheme involves the reaction of N-Boc-3-(4-bromophenyl)azetidin-3-ol with a suitable boronic acid or boronic ester under palladium catalysis.

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, facilitating the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.govlibretexts.orgacsgcipr.orgorganic-chemistry.org This reaction enables the introduction of a diverse range of primary and secondary amines at the para-position of the phenyl ring of this compound, again typically requiring N-protection of the azetidine ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and broad substrate scope.

Below is a representative table of potential palladium-catalyzed cross-coupling reactions with N-Boc-3-(4-bromophenyl)azetidin-3-ol:

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-Boc-3-(biphenyl-4-yl)azetidin-3-ol |

| Suzuki-Miyaura | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | N-Boc-3-(4-(pyridin-3-yl)phenyl)azetidin-3-ol |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | N-Boc-3-(4-(morpholino)phenyl)azetidin-3-ol |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | N-Boc-3-(4-(phenylamino)phenyl)azetidin-3-ol |

Other Aromatic Functionalizations and Substituent Modifications

Beyond palladium-catalyzed cross-coupling, the aromatic ring of this compound can be functionalized through various other transformations. For instance, the bromine atom can be converted to other functional groups that can then be further elaborated. One such transformation is the conversion to an organolithium or Grignard reagent, which can then react with a variety of electrophiles. However, the presence of the acidic hydroxyl and N-H protons necessitates their protection prior to such reactions.

A notable strategy for the derivatization of 3-aryl-3-azetidinols involves the formation of an azetidine carbocation intermediate. morressier.comnih.govimperial.ac.uk Research has shown that N-Cbz (benzyloxycarbonyl) protected 3-aryl-azetidin-3-ols, upon treatment with a Lewis acid catalyst such as an iron salt, can generate a stabilized carbocation at the C3 position. nih.govimperial.ac.uk This intermediate can then be trapped by various nucleophiles, including thiols, to afford 3-aryl-3-sulfanyl azetidines in excellent yields. nih.govimperial.ac.uk Interestingly, the N-Cbz group is reported to be crucial for this reactivity, with the corresponding N-Boc derivative being unreactive under similar conditions. morressier.com This highlights the profound influence of the nitrogen protecting group on the reactivity of the azetidinol core.

General Derivatization and Functionalization Approaches for Azetidinols

The azetidinol core itself, independent of the aryl substituent, offers opportunities for derivatization, primarily through reactions involving the hydroxyl and amino functionalities.

Strategies for Introducing Diverse Substituents on the Azetidine Core

The hydroxyl group of this compound can be a site for introducing a variety of substituents. Standard transformations such as O-alkylation and O-acylation can be employed to introduce ether and ester functionalities, respectively. These reactions typically require protection of the azetidine nitrogen to avoid N-alkylation or N-acylation as a competing pathway.

Furthermore, the hydroxyl group can be displaced by other nucleophiles. For instance, the formation of a carbocation at the C3 position, as discussed previously, allows for the introduction of sulfur-based nucleophiles. nih.govimperial.ac.uk This strategy provides a divergent route to a range of 3-substituted azetidines.

The azetidine nitrogen, once deprotected, can be functionalized through N-alkylation, N-acylation, or N-arylation reactions, further expanding the chemical diversity of the derivatives.

Application of Protecting Group Chemistry in Synthetic Sequences

The successful chemical transformation of this compound is heavily reliant on the strategic use of protecting groups. The molecule contains two reactive sites that often require temporary masking: the secondary amine of the azetidine ring and the tertiary hydroxyl group.

The choice of protecting group for the azetidine nitrogen is critical and can influence the outcome of subsequent reactions. The most commonly used protecting groups for the azetidine nitrogen are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups. As highlighted earlier, the N-Cbz group can facilitate the formation of an azetidine carbocation, enabling a unique mode of reactivity that is not observed with the N-Boc group. morressier.com The selection between Boc and Cbz often depends on the desired reaction conditions and the stability of the protecting group to those conditions. The Boc group is typically removed under acidic conditions, while the Cbz group is commonly cleaved by hydrogenolysis.

The tertiary hydroxyl group can also be protected if necessary, for example, when strongly basic or organometallic reagents are used that would otherwise react with the acidic proton of the alcohol. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are common protecting groups for alcohols and are generally stable to a wide range of reaction conditions, yet can be selectively removed using fluoride (B91410) reagents.

An orthogonal protecting group strategy is often employed in the synthesis of complex molecules, where different protecting groups can be removed under distinct conditions without affecting each other. nih.gov For instance, an N-Boc protected azetidine with a TBDMS-protected hydroxyl group would allow for the selective deprotection of either the nitrogen or the oxygen, enabling sequential functionalization at these two positions.

The following table summarizes common protecting groups and their typical deprotection conditions relevant to the chemistry of this compound:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine (Azetidine) | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Amine (Azetidine) | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

Mechanistic Investigations of Azetidine Formation and Reactivity Associated with 3 Arylazetidin 3 Ols

Elucidation of Reaction Pathways and Transition States in Azetidine (B1206935) Synthesis

The construction of the strained four-membered azetidine ring is a significant synthetic challenge. Mechanistic studies have been crucial in developing viable reaction pathways, primarily through intramolecular cyclizations and cycloaddition reactions.

Intramolecular cyclization represents a key strategy for forming the azetidine ring. One effective method is the intramolecular aminolysis of epoxides. This process involves a nucleophilic attack by a nitrogen atom on an epoxide within the same molecule to forge the C-N bond that closes the ring.

Lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)₃, have been identified as excellent catalysts for this transformation. nih.gov The mechanism for the formation of a 3-hydroxyazetidine from a cis-3,4-epoxy amine substrate proceeds via the following steps:

Lewis Acid Activation: The lanthanide catalyst coordinates to the oxygen atom of the epoxide. This activation polarizes the C-O bond, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.

Intramolecular Nucleophilic Attack: The tethered amine group acts as an intramolecular nucleophile, attacking one of the epoxide carbons. For cis-3,4-epoxy amines, this attack occurs at the C4 position, leading to a 4-membered ring closure in a Baldwin-disfavored, yet observed, 4-exo-tet cyclization.

Proton Transfer and Catalyst Regeneration: A final proton transfer step yields the 3-hydroxyazetidine product and regenerates the catalyst, allowing it to participate in another cycle.

This catalytic approach is notable for its high yields and tolerance of various functional groups, making it a synthetically valuable pathway for constructing the 3-arylazetidin-3-ol scaffold. nih.gov

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and atom-economical methods for synthesizing azetidines. rsc.orgresearchgate.net The mechanism is highly dependent on the nature of the electronically excited state of the imine.

Excited State Pathways:

Singlet State Mechanism: Upon photoexcitation, the imine can react from its singlet excited state (S₁). This pathway is often concerted or proceeds through a short-lived singlet exciplex, generally leading to the retention of the alkene's stereochemistry in the final product.

Triplet State Mechanism: Alternatively, the initially formed singlet state can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). The triplet-state reaction proceeds via a stepwise mechanism involving the formation of a 1,4-biradical intermediate. researchgate.net Due to the longer lifetime of this biradical, rotation around the C-C bond can occur before ring closure, potentially leading to a loss of stereoselectivity. researchgate.net

Triplet Sensitization: To overcome the often inefficient photochemistry of imines, triplet sensitization is a common strategy. researchgate.net A photosensitizer with a high ISC rate and a triplet energy higher than the imine is used. The sensitizer (B1316253) absorbs the light, crosses to its triplet state, and then transfers its energy to the imine, directly populating the imine's reactive triplet state. researchgate.netnih.gov This approach allows the reaction to be initiated with visible light and provides better control over the reactive species. nih.govnih.gov Density functional theory (DFT) computations have been employed to understand the competition between the desired [2+2] cycloaddition and potential side reactions like alkene dimerization, revealing that matching the frontier molecular orbital energies of the alkene and the imine derivative is crucial for promoting reactivity and lowering the transition-state energy. nih.gov

The inherent ring strain of azetidines makes them susceptible to ring-opening and rearrangement reactions, providing pathways to other valuable heterocyclic structures. For instance, 3-vinylazetidin-3-ols, a class of compounds structurally related to 3-arylazetidin-3-ols, undergo a unique arylative ring-expansion under dual palladium and acid catalysis. researchgate.net

The mechanism for this transformation is a domino process:

Heck Arylation: The reaction begins with a palladium-catalyzed Heck reaction, where an aryl iodide adds across the vinyl group of the azetidinol (B8437883).

Allylic Alcohol Transposition: The resulting intermediate undergoes an acid-catalyzed transposition of the allylic alcohol.

Ring Opening: The final step involves the ring opening of the azetidine by the internal hydroxyl group, leading to the formation of a 2,3,4-trisubstituted dihydrofuran. researchgate.net

Control experiments have shown that the Heck reaction can proceed without the acid, but the skeletal rearrangement is exclusively catalyzed by a strong acid like triflic acid (TfOH). researchgate.net This highlights the distinct roles of the different catalytic species in orchestrating the multi-step rearrangement.

Role of Catalysts and Reagents in Guiding Reaction Mechanisms

Catalysts and reagents are pivotal in directing the reaction pathways for the synthesis and transformation of 3-arylazetidin-3-ols, influencing reaction rates, regioselectivity, and stereoselectivity.

Lewis Acids in Cyclization: As discussed previously, Lewis acids like La(OTf)₃ are crucial in intramolecular cyclizations. nih.gov By activating the epoxide ring, the catalyst facilitates the nucleophilic attack by the amine, enabling the formation of the strained four-membered ring under relatively mild conditions. The choice of Lewis acid can significantly impact the efficiency and selectivity of the ring-opening process. daneshyari.com

Dual Catalytic Systems in Rearrangements: The ring-expansion of 3-vinylazetidin-3-ols demonstrates the power of multi-catalyst systems. A palladium catalyst, Pd(OAc)₂, is essential for the initial C-C bond-forming Heck reaction, while a Brønsted acid (TfOH) is required for the subsequent skeletal rearrangement. researchgate.net This orthogonal catalysis allows for a complex transformation to occur in a controlled, stepwise manner within a single pot.

The table below summarizes the roles of key catalysts and reagents in reactions involving 3-substituted azetidin-3-ols.

| Catalyst/Reagent | Reaction Type | Mechanistic Role |

| La(OTf)₃ | Intramolecular Cyclization | Lewis acid; activates epoxide for intramolecular aminolysis. nih.gov |

| Pd(OAc)₂/PPh₃ | Ring Expansion | Transition metal catalyst; facilitates Heck arylation of the vinyl group. researchgate.net |

| Triflic Acid (TfOH) | Ring Expansion | Brønsted acid; catalyzes the transposition of the allylic alcohol and subsequent ring opening. researchgate.net |

| Chiral Sensitizers | Aza-Paternò-Büchi | Triplet energy transfer; induces chirality through formation of a hydrogen-bonded catalyst-substrate complex. nih.gov |

Mechanistic Basis for Stereochemical Control and Diastereoselectivity

Achieving stereochemical control is a primary objective in modern synthetic chemistry. For 3-arylazetidin-3-ols, which contain a stereocenter at the C3 position, controlling the stereochemistry during synthesis is of paramount importance.

In the context of the aza-Paternò-Büchi reaction, enantioselectivity can be achieved using chiral photosensitizers. nih.gov Mechanistic studies suggest that the reaction proceeds through triplet energy transfer within a hydrogen-bonded 1:1 complex formed between the imine substrate and the chiral catalyst. This supramolecular assembly creates a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer of the azetidine product. The absolute and relative configurations of the products have been confirmed through single-crystal X-ray crystallography, providing concrete evidence for the proposed stereochemical model. nih.gov

Another strategy for achieving diastereoselectivity involves controlling the stereochemistry of the acyclic precursor before the ring-closing step. For example, a diastereoselective aldol (B89426) reaction can be used to set contiguous stereocenters in the open-chain molecule. Subsequent reduction and intramolecular cyclization can then transfer this pre-existing stereochemical information to the final azetidine product, resulting in a highly stereocontrolled synthesis.

Advanced Spectroscopic and Structural Characterization of 3 4 Bromophenyl Azetidin 3 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional techniques allows for the unambiguous assignment of proton and carbon signals, confirmation of bonding frameworks, and investigation of through-space interactions.

The ¹H and ¹³C NMR spectra of 3-(4-Bromophenyl)azetidin-3-ol are predicted to exhibit characteristic signals corresponding to the azetidine (B1206935) ring and the 4-bromophenyl substituent.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct regions for aromatic and aliphatic protons. The 4-bromophenyl group typically presents as a pair of doublets (an AA'BB' system) in the aromatic region (approx. δ 7.40-7.60 ppm), arising from the coupling between ortho- and meta-protons. Due to the C3 tertiary alcohol creating a chiral center, the methylene (B1212753) protons on the azetidine ring (at C2 and C4) are diastereotopic. This means they are chemically non-equivalent and should appear as distinct multiplets, likely in the range of δ 3.80-4.20 ppm, with characteristic geminal and vicinal (cis and trans) coupling constants. The hydroxyl (-OH) and amine (-NH) protons would likely appear as broad, exchangeable singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon spectrum provides key information about the carbon framework. The quaternary carbon C3, attached to both the hydroxyl group and the aromatic ring, is expected to be significantly deshielded, appearing downfield. The azetidine methylene carbons (C2 and C4) are anticipated to resonate in the aliphatic region, typically around δ 55-65 ppm. For the aromatic ring, four distinct signals are expected: one for the carbon attached to the azetidine ring (ipso-carbon), one for the carbon bearing the bromine atom, and two for the ortho and meta carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Azetidine C2-H, C4-H | 3.80 - 4.20 (m) | 55.0 - 65.0 |

| Azetidine C3 | - | 70.0 - 80.0 |

| Azetidine N-H | Broad, variable | - |

| C3-OH | Broad, variable | - |

| Aromatic C-H (ortho to Br) | ~7.55 (d) | ~132.0 |

| Aromatic C-H (meta to Br) | ~7.45 (d) | ~128.0 |

| Aromatic C-Br | - | ~122.0 |

| Aromatic C-Azetidine | - | ~145.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm proton-proton couplings. Cross-peaks would be observed between the ortho and meta protons of the bromophenyl ring, confirming their connectivity. Within the azetidine ring, COSY would show correlations between the geminal protons at C2 and C4, as well as the vicinal (cis and trans) couplings between the protons on C2 and C4. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments. Key expected correlations for this compound include:

Correlations from the azetidine C2/C4 protons to the aromatic ipso-carbon and the quaternary C3 carbon.

Correlations from the aromatic protons to the quaternary C3 carbon, confirming the attachment point of the phenyl ring.

Correlations from the amine proton (NH) to the azetidine carbons C2 and C4. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For this molecule, NOESY could be used to establish the relative stereochemistry in derivatives and to study the preferred conformation of the azetidine ring. For instance, correlations between the azetidine protons and the ortho-protons of the phenyl ring would confirm their spatial relationship. ipb.pt

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. For azetidine systems, the ¹⁵N chemical shift is influenced by ring strain and substitution. Unsubstituted azetidine has a reported ¹⁵N resonance at approximately δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt For this compound, the nitrogen is a secondary amine within the strained four-membered ring. The presence of the C3 substituent is expected to influence the nitrogen's electronic environment. The chemical shift would provide valuable data for comparison with other substituted azetidines and for studying potential intermolecular interactions like hydrogen bonding involving the amine group. ipb.ptacs.org

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are particularly effective for identifying functional groups and studying conformational properties.

The four-membered azetidine ring possesses characteristic vibrational modes that can be identified in its IR and Raman spectra. These include C-N stretching, C-C stretching, and various CH₂ bending (scissoring, wagging, twisting) modes. A notable low-frequency vibration is the ring-puckering mode, which is sensitive to the ring's conformation and substitution pattern. The conformational flexibility of the azetidine ring, which exists in a puckered, non-planar conformation, can be investigated by analyzing these vibrational frequencies, often with the aid of computational modeling.

IR and Raman spectra are excellent for identifying the key functional groups present in this compound.

Hydroxyl (-OH) and Amine (-NH) Groups: A broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of O-H stretching, often overlapping with the N-H stretching vibration which occurs in a similar region (3300-3500 cm⁻¹). The C-O stretching of the tertiary alcohol is expected to produce a strong band in the 1050-1150 cm⁻¹ region.

Halogenated Aromatic Group: The 4-bromophenyl group gives rise to several distinct vibrations:

Aromatic C-H stretching vibrations appear as sharp peaks just above 3000 cm⁻¹.

Aromatic C=C ring stretching modes typically result in a series of absorptions in the 1600-1450 cm⁻¹ range.

A strong C-H out-of-plane bending band, characteristic of 1,4-disubstitution (para), is expected in the 800-850 cm⁻¹ region.

The C-Br stretching vibration occurs at lower frequencies, typically between 600 and 500 cm⁻¹, and is often more easily observed in the Raman spectrum than in the IR spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group / Moiety | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| O-H / N-H | Stretching | 3200 - 3600 (broad) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | IR, Raman |

| C-O | Stretching (tertiary alcohol) | 1050 - 1150 | IR |

| C-N | Stretching | 1020 - 1250 | IR |

| Aromatic C-H | Out-of-plane Bending (para) | 800 - 850 (strong) | IR |

| C-Br | Stretching | 500 - 600 | Raman |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at an atomic level. nih.govspringernature.com This powerful technique provides unambiguous proof of the relative configuration of all stereogenic centers within a molecule. nih.gov For chiral, enantiomerically pure compounds like this compound, X-ray crystallography can also be used to determine the absolute configuration, which is a critical aspect of its chemical identity and biological activity. sci-hub.senih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com The arrangement of atoms in the crystal lattice diffracts the X-rays in a specific manner, producing a unique pattern of spots. By measuring the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, and from this, the precise coordinates of each atom can be determined.

For a molecule like this compound, an X-ray crystal structure would reveal key structural parameters such as bond lengths, bond angles, and torsion angles. This data provides insight into the conformation of the azetidine ring, which can adopt a puckered or planar geometry, and the orientation of the 4-bromophenyl and hydroxyl substituents.

The determination of absolute stereochemistry is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal, particularly heavier atoms like bromine. nih.gov The Flack parameter, derived from the crystallographic data, is a critical value used to confidently assign the absolute configuration of a chiral molecule. nih.gov

While a specific crystal structure for this compound is not publicly available, a representative table of crystallographic data that would be obtained from such an analysis is presented below.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C9H10BrNO |

| Formula Weight | 228.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.890 |

| b (Å) | 15.210 |

| c (Å) | 9.750 |

| β (°) | 105.20 |

| Volume (ų) | 843.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.795 |

| R-factor (%) | 4.5 |

| Flack Parameter | 0.02(3) |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the unambiguous determination of the elemental composition of a molecule. bham.ac.uk This is a significant advantage over low-resolution mass spectrometry, which can only provide the nominal mass. The molecular formula of this compound is C9H10BrNO. Using the exact masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value confirms the elemental composition of the compound.

| Atom | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 9 | 12.000000 | 108.000000 |

| ¹H | 10 | 1.007825 | 10.078250 |

| ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| ¹⁴N | 1 | 14.003074 | 14.003074 |

| ¹⁶O | 1 | 15.994915 | 15.994915 |

| Theoretical Monoisotopic Mass | 227.994576 |

Advanced Derivatization Strategies for Enhanced MS Analysis

Derivatization in mass spectrometry is a chemical modification of the analyte to improve its analytical characteristics, such as volatility, ionization efficiency, and fragmentation behavior. spectroscopyonline.comnih.gov For this compound, both the tertiary alcohol and the secondary amine of the azetidine ring are potential sites for derivatization. These modifications can lead to more sensitive detection and more informative mass spectra.

Common derivatization strategies for alcohols include acylation or silylation to increase volatility for gas chromatography-mass spectrometry (GC-MS) or to produce characteristic fragmentation patterns in liquid chromatography-mass spectrometry (LC-MS). researchgate.net The secondary amine can be derivatized through reactions such as acylation or sulfonylation. Introducing a group with a permanent positive charge can significantly enhance ionization efficiency in electrospray ionization (ESI) mass spectrometry.

| Functional Group | Derivatization Reaction | Reagent | Purpose |

|---|---|---|---|

| Hydroxyl (-OH) | Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increase volatility for GC-MS, produce characteristic ions. |

| Hydroxyl (-OH) | Acylation | Acetic Anhydride | Improve chromatographic properties and create specific fragments. |

| Amine (-NH-) | Acylation | Trifluoroacetic Anhydride (TFAA) | Enhance volatility and electron-capture detection in GC-MS. |

| Amine (-NH-) | Dansylation | Dansyl Chloride | Introduce a fluorescent tag for detection and improve ionization. |

| Amine (-NH-) | Alkylation | Iodomethane | Introduce a permanent positive charge for enhanced ESI signal. |

Fragmentation Pathway Analysis in Mass Spectrometry

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. The resulting product ions provide valuable structural information. The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways based on the stability of the resulting fragments.

The molecular ion ([M+H]⁺) would likely undergo fragmentation through several key pathways. Alpha-cleavage adjacent to the nitrogen atom in the azetidine ring is a common fragmentation route for amines. libretexts.org The loss of a water molecule from the tertiary alcohol is also a probable fragmentation pathway. libretexts.org Cleavage of the bond between the azetidine ring and the bromophenyl group can also occur. The bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic isotopic patterns for any fragments containing the bromophenyl moiety, aiding in their identification.

A plausible fragmentation pathway for this compound is outlined below:

Proposed Fragmentation Pathways:

Loss of Water: The protonated molecule can easily lose a molecule of water (H₂O, 18 Da) from the tertiary alcohol, leading to a stable carbocation.

Ring Opening and Cleavage: The azetidine ring can undergo cleavage. Alpha-cleavage next to the nitrogen is a common pathway for cyclic amines.

Loss of the Bromophenyl Group: Cleavage of the C-C bond connecting the aromatic ring to the azetidine ring can result in the loss of the bromophenyl group.

| Proposed Fragment Structure | m/z (for ⁷⁹Br) | Plausible Origin |

|---|---|---|

| [C₉H₁₀BrNO + H]⁺ | 228.0022 | Protonated Molecule |

| [C₉H₈BrN]⁺ | 210.9916 | Loss of H₂O |

| [C₇H₆Br]⁺ | 156.9651 | Cleavage of the azetidine ring |

| [C₄H₈NO]⁺ | 86.0600 | Fragment containing the azetidine ring after loss of bromophenyl group |

| [C₆H₄Br]⁺ | 154.9496 | Bromophenyl cation |

Future Research Directions and Overcoming Challenges in 3 Arylazetidin 3 Ol Chemistry

Development of Novel and Highly Efficient Synthetic Routes to Functionalized Azetidinols

The synthesis of the azetidine (B1206935) core, a strained four-membered heterocycle, remains a significant challenge in organic chemistry. thescience.dev The development of novel and more efficient synthetic routes to functionalized azetidinols, including 3-(4-Bromophenyl)azetidin-3-ol, is a primary focus of ongoing research. These efforts are geared towards improving yields, reducing step counts, enhancing substrate scope, and utilizing milder reaction conditions.

One promising avenue is the refinement of photochemical methods, such as the Norrish-Yang cyclization. nih.gov This reaction, which involves an intramolecular 1,5-hydrogen abstraction followed by ring closure, offers a powerful tool for the construction of the azetidinol (B8437883) scaffold from readily available α-aminoacetophenones. nih.govbeilstein-journals.org Recent studies have demonstrated the modularity of this approach, allowing for the synthesis of various 3-aryl-3-azetidinols. researchgate.net Future work will likely focus on expanding the substrate scope and improving the efficiency and stereoselectivity of this photochemical transformation.

Another innovative strategy that is gaining traction is electrophilic azetidinylation. rsc.org This method allows for the direct installation of the azetidine ring onto a wide range of nucleophiles, providing a modular and flexible approach to functionalized azetidines. rsc.org Further development of novel azetidinylating agents and catalytic systems will be crucial for broadening the applicability of this strategy to the synthesis of complex azetidinol derivatives.

Visible light-enabled aza Paternò-Büchi reactions also represent a frontier in azetidine synthesis. nih.gov This [2+2] cycloaddition between an imine and an alkene offers a direct route to the azetidine core under mild conditions. nih.gov Overcoming the current limitations and expanding the scope of this reaction will be a key area of future research. The development of new photocatalysts and a deeper understanding of the reaction mechanism will be instrumental in achieving this goal.

The following table summarizes some emerging synthetic strategies for functionalized azetidinols:

| Synthetic Strategy | Key Features | Potential for Advancement |

| Norrish-Yang Cyclization | Photochemical intramolecular cyclization of α-aminoacetophenones. nih.govbeilstein-journals.org | Improved stereocontrol, expanded substrate scope, and enhanced quantum yields. |

| Electrophilic Azetidinylation | Direct transfer of an azetidine moiety to a nucleophile. rsc.org | Development of new, more reactive azetidinylating agents and catalytic systems. |

| Aza Paternò-Büchi Reaction | Visible light-mediated [2+2] cycloaddition of imines and alkenes. nih.gov | Broader substrate scope, improved diastereoselectivity, and application to complex targets. |

Exploration of Unprecedented Chemical Transformations and Derivatization Strategies for Azetidinol Scaffolds

The inherent ring strain of the azetidine nucleus in 3-arylazetidin-3-ols makes them susceptible to a variety of ring-opening reactions, providing a gateway to diverse and highly functionalized acyclic structures. rsc.org A significant future direction lies in the exploration of unprecedented chemical transformations and derivatization strategies that leverage this reactivity.

Strain-release functionalization is a particularly promising area. chemrxiv.org By treating the azetidinol scaffold with appropriate reagents, the four-membered ring can be selectively opened to introduce new functional groups and create complex molecular architectures that would be difficult to access through traditional methods. For instance, the nucleophilic ring-opening of activated azetidinium ions can lead to a variety of substituted γ-amino alcohols. researchgate.net Future research will likely focus on discovering novel reagents and catalysts that can control the regioselectivity and stereoselectivity of these ring-opening reactions.

Furthermore, the development of late-stage functionalization strategies for the azetidinol core is of paramount importance. This would allow for the rapid diversification of complex molecules containing the 3-arylazetidin-3-ol motif, which is highly valuable in medicinal chemistry and drug discovery. Research in this area could involve the development of selective C-H functionalization methods for the aryl ring or the azetidine core itself, as well as novel cross-coupling reactions that are tolerant of the azetidinol functionality.

The table below highlights key areas for exploration in the derivatization of azetidinol scaffolds:

| Derivatization Strategy | Description | Future Research Focus |

| Strain-Release Ring Opening | Nucleophilic or electrophilic cleavage of the azetidine ring to form functionalized acyclic amines. rsc.orgresearchgate.net | Discovery of new reagents and catalysts for highly regio- and stereoselective ring-opening reactions. |

| Late-Stage Functionalization | Modification of the azetidinol scaffold at a late stage in a synthetic sequence. | Development of selective C-H activation and cross-coupling methods compatible with the azetidinol core. |

| Novel Cycloaddition Reactions | Utilization of the azetidinol as a building block in cycloaddition reactions. | Exploration of the reactivity of the azetidine double bond equivalents in pericyclic reactions. |

Integration of Advanced Computational Modeling for Predictive Synthesis and Rational Design

The integration of advanced computational modeling is set to revolutionize the field of 3-arylazetidin-3-ol chemistry, enabling predictive synthesis and the rational design of novel derivatives with desired properties. nih.gov Computational tools, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the factors governing selectivity, thereby guiding experimental efforts and accelerating the discovery of new synthetic methods. nih.govresearchgate.net

For instance, computational studies can be employed to understand the intricacies of the Norrish-Yang cyclization, predicting the most favorable conformations for hydrogen abstraction and ring closure, and thus aiding in the design of substrates that will lead to higher yields and stereoselectivities. beilstein-journals.org Similarly, DFT calculations can elucidate the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions by modeling the transition state energies for attack at different positions of the ring. nih.gov

A recent breakthrough has been the use of computational models to predict the feasibility of photocatalyzed azetidine synthesis. thescience.devmit.edu By calculating the frontier orbital energies of potential reactants, researchers can now pre-screen for combinations that are likely to undergo successful cycloaddition, moving away from a trial-and-error approach. thescience.devmit.edu This predictive power is invaluable for expanding the scope of known reactions and discovering new ones.

Furthermore, computational chemistry plays a crucial role in the rational design of functionalized azetidinols with specific biological activities. peerscientist.comnih.gov By modeling the interactions of these compounds with biological targets, it is possible to design and prioritize the synthesis of derivatives with enhanced potency and selectivity. This in silico approach significantly streamlines the drug discovery process.

The following table outlines the key applications of computational modeling in azetidinol chemistry:

| Application Area | Computational Tools | Impact |

| Mechanistic Elucidation | Density Functional Theory (DFT), Transition State Theory. nih.govresearchgate.net | Deeper understanding of reaction pathways, leading to optimized reaction conditions. |

| Predictive Synthesis | Frontier Molecular Orbital Theory, Machine Learning Models. thescience.devmit.edu | A priori prediction of reaction outcomes, accelerating the discovery of new reactions. |

| Rational Drug Design | Molecular Docking, Molecular Dynamics Simulations. nih.govpeerscientist.com | Design of novel azetidinol derivatives with targeted biological activities. |

Addressing Remaining Challenges in Stereochemical Control and Regioselectivity

Despite significant progress, achieving complete control over stereochemistry and regioselectivity in the synthesis and functionalization of 3-arylazetidin-3-ols remains a formidable challenge. The development of robust and general methods to address these issues is a critical area for future research.

In the synthesis of the azetidinol core, controlling the stereochemistry at the C3 position is often a key objective, particularly when this carbon is a stereocenter. The development of enantioselective synthetic routes is therefore highly desirable. This could be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from enantiomerically pure precursors. For instance, stereoselective reductions of precursor ketones or stereoselective additions of organometallic reagents to imines are promising strategies. The stereoselective functionalization of azetidine-borane complexes has also been reported as a viable approach. nih.gov

Regioselectivity becomes a critical issue in the functionalization of the azetidinol scaffold, especially in ring-opening reactions. The outcome of these reactions is often dictated by a subtle interplay of steric and electronic factors. For example, La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to proceed with high regioselectivity to afford azetidines. nih.gov Future efforts will need to focus on the development of new catalytic systems and reaction conditions that can precisely control the site of nucleophilic or electrophilic attack on the azetidine ring.

A deeper understanding of the factors that govern stereochemical and regiochemical outcomes is essential for the rational design of selective transformations. A combination of experimental studies and high-level computational modeling will be crucial in unraveling these complexities and developing predictive models that can guide the synthesis of complex, stereochemically defined 3-arylazetidin-3-ol derivatives.

Q & A

Q. What are the optimized synthetic routes for 3-(4-Bromophenyl)azetidin-3-ol, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, azetidine rings can be formed via nucleophilic substitution of epoxy intermediates, followed by bromophenyl group introduction using Suzuki coupling or halogenation. Key steps include:

- Cyclization : Use of epoxy chloropropane derivatives under controlled temperatures (0–5°C) to minimize side reactions .

- Bromophenyl functionalization : Pd-catalyzed cross-coupling reactions with 4-bromophenylboronic acid, requiring inert conditions and precise stoichiometry .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the product, with yields ranging from 45–70% depending on solvent polarity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR to verify the azetidine ring geometry and bromophenyl substitution pattern. For example, characteristic signals for the azetidine C3-OH group appear at δ ~3.5–4.0 ppm .

- X-ray crystallography : Resolves stereochemical ambiguities; e.g., crystal structures of related azetidine derivatives confirm chair-like ring conformations .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHBrNO: ~228.08 g/mol) and isotopic patterns .

Q. How does the bromophenyl substituent influence the compound’s physicochemical properties?

The 4-bromophenyl group enhances:

- Lipophilicity : LogP increases compared to non-halogenated analogs, improving membrane permeability in biological assays .

- Electron-withdrawing effects : Stabilizes intermediates in substitution reactions (e.g., SNAr), enabling regioselective functionalization .

- Hydrogen bonding : The hydroxyl group at C3 participates in intermolecular H-bonding, affecting solubility in polar solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variations in:

- Stereochemistry : Enantiomers may exhibit divergent activities. Use chiral HPLC or asymmetric synthesis to isolate and test individual enantiomers .

- Assay conditions : Standardize in vitro assays (e.g., MIC for antimicrobial activity) across studies. For example, discrepancies in IC values against cancer cell lines may stem from differences in serum concentration or incubation time .

- Metabolic stability : Perform liver microsome assays to compare degradation rates, as instability in certain models could falsely reduce observed activity .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Key modifications include:

- Ring substitution : Replace the hydroxyl group with fluorine to improve metabolic stability while retaining H-bonding capacity .

- Azetidine ring expansion : Compare activity of 3-(4-bromophenyl)azetidine derivatives against 5-membered (pyrrolidine) or 6-membered (piperidine) analogs to assess ring strain effects .

- Biopolymer conjugation : Attach PEG chains or peptide motifs to enhance solubility and target specificity in drug delivery systems .

Q. What mechanistic insights explain the compound’s interaction with biological targets like enzymes or receptors?

- Enzyme inhibition : Molecular docking studies suggest the bromophenyl group occupies hydrophobic pockets in enzymes (e.g., kinases), while the azetidine hydroxyl forms hydrogen bonds with catalytic residues .

- Receptor modulation : Radioligand binding assays (e.g., with H-labeled analogs) reveal competitive inhibition at serotonin or dopamine receptors, with K values in the nanomolar range .

- Oxidative stress modulation : Fluorogenic probes (e.g., DCFH-DA) demonstrate ROS scavenging activity in neuronal cell lines, linked to the hydroxyl group’s redox properties .

Methodological Considerations

Q. How to address solubility challenges in in vivo studies of this compound?

- Prodrug design : Synthesize phosphate or acetate esters of the hydroxyl group to enhance aqueous solubility, which hydrolyze in vivo to release the active compound .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability, with particle size (<200 nm) and surface charge (zeta potential ±20 mV) optimized for tissue penetration .

Q. What computational tools predict the reactivity of this compound in complex reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.